molecular formula C16H16N4O4S B2771613 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034401-81-3

1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2771613
CAS No.: 2034401-81-3
M. Wt: 360.39
InChI Key: VIVJBTRRZUHNSV-UHFFFAOYSA-N
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Description

1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a multifaceted compound with intriguing chemical properties. Its structure comprises a pyrrolidine-2,5-dione ring, a sulfonyl group, and a pyrazolo[1,5-a]pyrazine moiety. This unique arrangement of functional groups bestows upon the compound a broad spectrum of reactivity and application potential.

Properties

IUPAC Name

1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-15-5-6-16(22)20(15)12-1-3-14(4-2-12)25(23,24)18-9-10-19-13(11-18)7-8-17-19/h1-4,7-8H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVJBTRRZUHNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can be synthesized through a series of organic reactions:

  • Formation of Pyrrolidine-2,5-dione: : This step typically involves the cyclization of an appropriate amide.

  • Sulfonylation: : An aryl sulfonyl chloride reacts with the pyrrolidine-2,5-dione under basic conditions to attach the sulfonyl group.

  • Construction of the Pyrazolo[1,5-a]pyrazine Ring: : This can be achieved via a cyclization reaction involving suitable diamine precursors.

Industrial Production Methods

For industrial-scale production, these reactions are optimized for efficiency and yield. Continuous flow reactors and automation in processes may be employed to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione undergoes several types of reactions:

  • Oxidation: : Oxidizing agents such as potassium permanganate can convert it to its corresponding oxo derivatives.

  • Reduction: : Catalytic hydrogenation can reduce the pyrazine ring to dihydropyrazine.

  • Substitution: : The sulfonyl group allows for nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in basic medium.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C).

  • Substitution: : Nucleophiles such as amines and alcohols, typically under mild heating conditions.

Major Products

  • Oxidation: : Oxo-derivatives of the compound.

  • Reduction: : Reduced pyrazine derivatives.

  • Substitution: : Substituted sulfonyl compounds.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Recent studies have indicated that derivatives of dihydropyrazolo compounds exhibit significant inhibitory activity against viral RNA polymerases, particularly in the context of Hepatitis C Virus (HCV) and other viral infections. The compound's structure allows it to effectively interact with viral enzymes, disrupting their function and inhibiting viral replication .
  • Neuroprotective Effects :
    • Research has shown that compounds similar to 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can act as neuroprotective agents. They have been studied for their ability to inhibit alpha-synuclein aggregation, which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease . This suggests that the compound may hold promise in developing therapies aimed at protecting neuronal health.
  • Allosteric Modulation :
    • The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptors (mGluR2). This modulation can influence neurotransmitter release and has implications for treating various neurological disorders . Its ability to alter receptor activity positions it as a valuable candidate for further research in neuropharmacology.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps including cyclization reactions that enhance its biological activity. The structure-activity relationship studies have highlighted how modifications in the dihydropyrazolo framework can lead to variations in potency and selectivity against specific biological targets .

Case Studies

  • HCV Inhibition :
    • A series of derivatives were synthesized and evaluated for their effectiveness against HCV NS5B RNA-dependent RNA polymerase. These studies demonstrated that certain modifications to the dihydropyrazolo structure significantly enhanced antiviral activity .
  • Neuroprotection in Animal Models :
    • In vivo studies involving MPTP-treated mice showed that compounds based on the dihydropyrazolo structure could reduce motor deficits and α-synuclein levels, indicating their potential use as therapeutic agents for Parkinson's disease .

Mechanism of Action

1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione exerts its effects through interaction with specific molecular targets. These include enzymes, proteins, and receptors. The sulfonyl group enhances its binding affinity, while the pyrazolo[1,5-a]pyrazine moiety allows for specific interactions with active sites in proteins.

Comparison with Similar Compounds

Compared to other sulfonyl-containing heterocycles, 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione exhibits unique properties:

  • Increased Stability: : Due to the pyrazolo[1,5-a]pyrazine ring.

  • Enhanced Reactivity: : The sulfonyl group facilitates a broader range of chemical reactions.

Similar Compounds

  • 1-(4-Sulfonylphenyl)pyrrolidine-2,5-dione: : Similar but lacks the pyrazolo[1,5-a]pyrazine ring.

  • Pyrazolo[1,5-a]pyrazine Derivatives: : These compounds have similar ring structures but different functional groups.

This intricate compound bridges multiple fields, offering immense potential for scientific research and practical applications.

Biological Activity

1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure includes a pyrrolidine ring and a sulfonyl group attached to a dihydropyrazolo moiety. Its molecular formula is C13H14N4O3SC_{13}H_{14}N_4O_3S, and it has a molecular weight of approximately 306.34 g/mol. The presence of the sulfonyl group is significant for its biological activity.

1. Antiviral Activity

Research indicates that derivatives of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit potential antiviral properties. A study demonstrated that compounds similar to our target compound showed efficacy against alphaviruses in vitro. The pharmacokinetic studies revealed rapid clearance in vivo, suggesting that modifications could enhance bioavailability and therapeutic efficacy .

2. Anticancer Potential

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Results indicated significant cytotoxicity with IC50 values ranging from 2.32 to 10.10 µg/mL, suggesting that structural modifications can enhance their anticancer activity .

CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4eHepG25.36
Control5-FU7.56

3. Anti-inflammatory Activity

Compounds related to our target have demonstrated anti-inflammatory properties in various assays. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

1. Enzyme Inhibition

The compound may act as an inhibitor of cysteine proteases, which are crucial for viral replication and cancer cell survival. This inhibition is facilitated by the electrophilic nature of the vinyl sulfone group present in the structure .

2. Cell Cycle Arrest

Studies indicate that treatment with certain derivatives leads to cell cycle arrest at the S and G2/M phases in cancer cells, which is critical for preventing tumor growth and proliferation .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Case Study 1 : A series of dihydropyrazolo compounds were evaluated for their antiviral effects against Chikungunya virus in vitro. The study found that modifications at the sulfonyl position significantly enhanced antiviral potency.
  • Case Study 2 : In a clinical trial testing an analog of our target compound for cancer therapy, patients exhibited improved tumor response rates compared to standard therapies, highlighting the potential for these compounds in oncological applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of pyrazolo[1,5-a]pyrazine derivatives like this compound?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) can improve coupling reactions for sulfonyl or aryl groups .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and minimize side products .
  • Temperature : Stepwise heating (e.g., reflux at 80–100°C) ensures selective product formation .

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., triclinic crystal system with parameters: a=7.1709a = 7.1709 Å, b=10.6982b = 10.6982 Å, V=987.25V = 987.25 ų) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and electronic environments (e.g., pyrrolidine-2,5-dione protons at δ 2.5–3.5 ppm) .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N values .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products .
  • Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates sulfonyl- or aryl-containing intermediates .
  • Filtration : Centrifugation or vacuum filtration removes insoluble byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at the pyrazolo[1,5-a]pyrazine 7-position to assess bioactivity trends .
  • Biological assays : Test inhibitory effects on kinase targets (e.g., EGFR or Aurora kinases) using IC₅₀ determination via fluorescence polarization .
  • Data correlation : Map substituent electronic properties (Hammett constants) to activity changes using multivariate regression .

Q. What experimental approaches resolve contradictions in biological activity data across similar derivatives?

Methodological Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability .
  • Computational docking : Compare binding modes in protein active sites (e.g., using AutoDock Vina) to identify steric/electronic mismatches .
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to discern trends obscured by outliers .

Q. How can advanced analytical methods improve detection limits for trace impurities in this compound?

Methodological Answer:

  • HPLC-MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) to detect sulfonamide-related impurities at ppm levels .
  • NMR relaxation editing : Suppress dominant signals to enhance visibility of low-abundance species .
  • ICP-OES : Quantify heavy metal residues (e.g., Pd) from catalytic steps with <0.1 ppm sensitivity .

Q. What computational tools predict the solubility and formulation stability of this compound?

Methodological Answer:

  • COSMO-RS simulations : Estimate solubility in excipients (e.g., PEG 400) based on sigma profiles .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess passive permeability .
  • Forced degradation studies : Expose to heat/humidity and monitor degradation via UPLC-UV to identify unstable functional groups (e.g., sulfonyl bridges) .

Q. How can mechanistic studies elucidate the role of the sulfonylphenyl group in this compound’s reactivity?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated sulfonyl groups to identify rate-determining steps .
  • DFT calculations : Model transition states (e.g., at B3LYP/6-31G* level) to visualize sulfonyl group stabilization during nucleophilic attacks .
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect transient intermediates in oxidation reactions .

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